7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole
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Overview
Description
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole is a complex organic compound with the molecular formula C₄₄H₂₈N₂ and a molecular weight of 584.71 g/mol This compound is known for its unique structural properties, which include two phenyl groups attached to a bibenzo[c]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bibenzo[c]carbazole compounds .
Scientific Research Applications
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, altering their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[a]carbazole
- 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[b]carbazole
- 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[d]carbazole
Uniqueness
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C44H28N2 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
7-phenyl-10-(7-phenylbenzo[c]carbazol-10-yl)benzo[c]carbazole |
InChI |
InChI=1S/C44H28N2/c1-3-13-33(14-4-1)45-39-23-21-31(27-37(39)43-35-17-9-7-11-29(35)19-25-41(43)45)32-22-24-40-38(28-32)44-36-18-10-8-12-30(36)20-26-42(44)46(40)34-15-5-2-6-16-34/h1-28H |
InChI Key |
ZEQONRDJKVROED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=C2C=CC1=CC=CC=C19 |
Origin of Product |
United States |
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